molecular formula C10H11ClN2 B610291 5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine

5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine

Cat. No. B610291
M. Wt: 194.66 g/mol
InChI Key: AILDZBGVVXAGGM-UHFFFAOYSA-N
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Patent
US08927719B2

Procedure details

Compound 3 was prepared analogously to compound 1 (Example 1), except that 2,5-dibromopyridine was used as a starting material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]2[C:10]([CH3:12])([CH3:11])[C:9]([CH3:13])=[N:8][C:5]2=[N:6][CH:7]=1.[Br:14]C1C=CC(Br)=CN=1>>[Br:14][C:2]1[CH:3]=[C:4]2[C:10]([CH3:12])([CH3:11])[C:9]([CH3:13])=[N:8][C:5]2=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C(=NC1)N=C(C2(C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)N=C(C2(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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